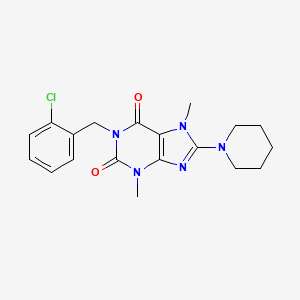
4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the IUPAC name N’-hydroxy-4-(4-methyl-1-piperazinyl)-2-pyridinecarboximidamide . It has a molecular weight of 235.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methanol and concentrated hydrochloric acid . The mixture is typically stirred at 40° C for 12 hours, after which the reaction liquid is concentrated and exsiccated . The residue is then dissolved in distilled water .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,11H,4-7,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.75 . It is typically stored at room temperature . The compound is a solid powder .科学的研究の応用
Anticonvulsant and Anti-inflammatory Applications
- Studies have identified compounds with structures similar to 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride exhibiting anticonvulsant activity in animal models. For instance, derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] have shown efficacy in electroshock and pentetrazole-induced seizure tests, indicating potential applications in epilepsy treatment (Obniska et al., 2005).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, sharing structural similarities with this compound, have shown promising cytotoxic effects against various cancer cell lines and significant inhibition of 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Dual Activity in Cholinesterase and Aβ-Aggregation Inhibition
- A class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated for their dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These findings are significant for Alzheimer's disease (AD) research, where compounds like this compound can serve as a basis for developing treatments targeting multiple pathological routes in AD (Mohamed et al., 2011).
Application in Drug Metabolism Studies
- Derivatives of this compound have been used as derivatization reagents for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. This application is particularly relevant in pharmacokinetics and drug metabolism studies, where precise measurement of drug enantiomers is crucial (Jin et al., 2020).
Antimycobacterial Activity
- Research on 1,5-diphenylpyrrole derivatives, which include the N-(4-methylpiperazin-1-yl) moiety, has shown significant antimycobacterial activity against Mycobacterium tuberculosis and atypical mycobacteria. These findings open pathways for the development of new antimycobacterial agents, highlighting the versatile applications of compounds related to this compound (Biava et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH/c1-15-4-6-16(7-5-15)9-2-3-14-10(8-9)11(12)13;/h2-3,8H,4-7H2,1H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJKVHARTGOXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)

![2-[(2-Methoxy-2-oxoethyl)amino]acetic acid](/img/structure/B2700127.png)
![5-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2700132.png)
![3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2700133.png)
